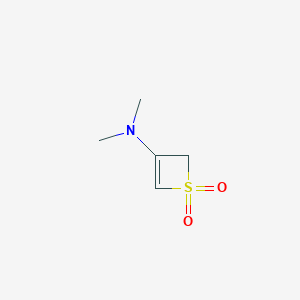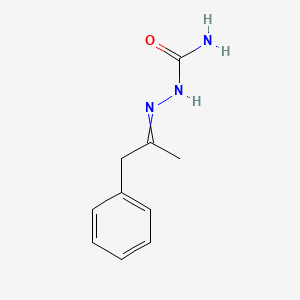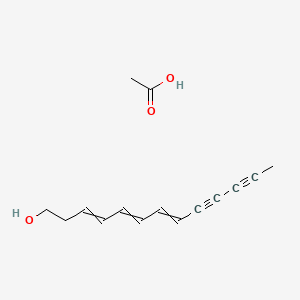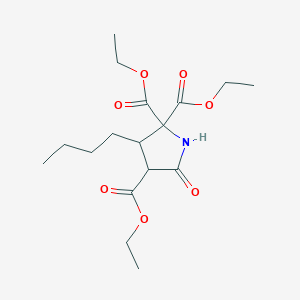
Triethyl 3-butyl-5-oxopyrrolidine-2,2,4-tricarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triethyl 3-butyl-5-oxopyrrolidine-2,2,4-tricarboxylate is a chemical compound with the molecular formula C17H27NO7 It is known for its unique structure, which includes a pyrrolidine ring substituted with butyl and oxo groups, as well as three ester functionalities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl 3-butyl-5-oxopyrrolidine-2,2,4-tricarboxylate typically involves the esterification of 3-butyl-5-oxopyrrolidine-2,2,4-tricarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
化学反应分析
Types of Reactions
Triethyl 3-butyl-5-oxopyrrolidine-2,2,4-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in the formation of amides or ethers.
科学研究应用
Triethyl 3-butyl-5-oxopyrrolidine-2,2,4-tricarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its reactivity and functional groups.
作用机制
The mechanism of action of Triethyl 3-butyl-5-oxopyrrolidine-2,2,4-tricarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- Triethyl 3-isobutyl-5-oxopyrrolidine-2,2,4-tricarboxylate
- Triethyl 3-methyl-5-oxopyrrolidine-2,2,4-tricarboxylate
- Triethyl 3-ethyl-5-oxopyrrolidine-2,2,4-tricarboxylate
Uniqueness
Triethyl 3-butyl-5-oxopyrrolidine-2,2,4-tricarboxylate stands out due to its specific butyl substitution, which can influence its reactivity and interactions compared to other similar compounds. This unique substitution pattern can lead to different biological activities and chemical properties, making it a valuable compound for targeted research and applications.
属性
CAS 编号 |
2351-94-2 |
|---|---|
分子式 |
C17H27NO7 |
分子量 |
357.4 g/mol |
IUPAC 名称 |
triethyl 3-butyl-5-oxopyrrolidine-2,2,4-tricarboxylate |
InChI |
InChI=1S/C17H27NO7/c1-5-9-10-11-12(14(20)23-6-2)13(19)18-17(11,15(21)24-7-3)16(22)25-8-4/h11-12H,5-10H2,1-4H3,(H,18,19) |
InChI 键 |
KBGXJFCLAXHIMH-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1C(C(=O)NC1(C(=O)OCC)C(=O)OCC)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



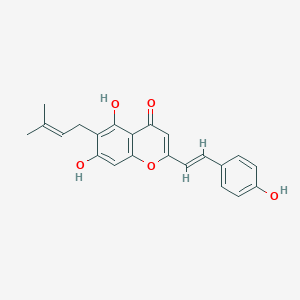
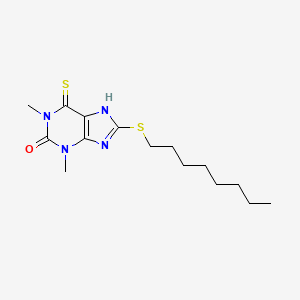
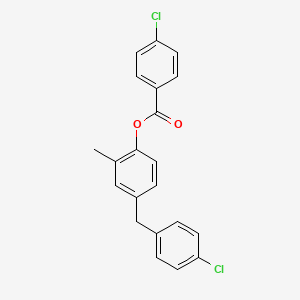
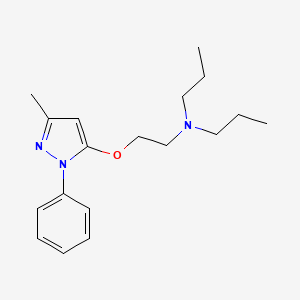
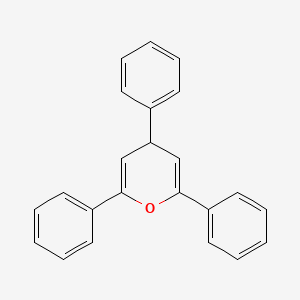
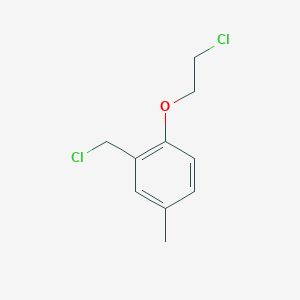
![2-[[2-Tert-butyl-4-(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane](/img/structure/B14746608.png)
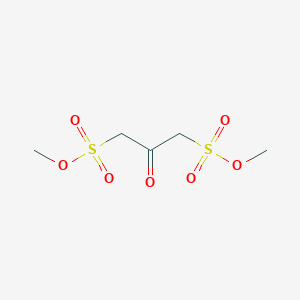
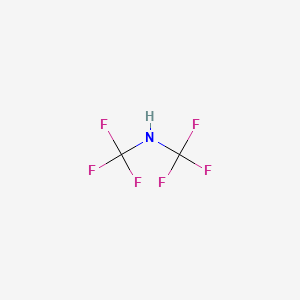
![[(1S)-1-[(3aR,7S,8aS)-7-methyl-3-methylidene-2-oxo-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-6-yl]-3-oxobutyl] acetate](/img/structure/B14746623.png)
